5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYPXLLNXRQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)SC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154962-96-5 | |
| Record name | 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-sulfanyl-1,3,4-thiadiazole-2-arylamine with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) at room temperature, followed by cooling to 0°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Properties
The 1,3,4-thiadiazole moiety is known for a wide range of biological activities, including:
- Anticonvulsant Activity : Several derivatives of 1,3,4-thiadiazole have shown significant anticonvulsant effects in various animal models. For instance, compounds with modifications at the 2 and 5 positions have been synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. Some derivatives exhibited up to 80% protection at effective doses without notable toxicity .
- Anticancer Activity : Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. The presence of trifluoromethyl groups enhances their potency against various cancer types by affecting cell signaling pathways involved in apoptosis and cell cycle regulation .
- Antimicrobial Properties : Compounds containing the thiadiazole structure have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated several synthesized 1,3,4-thiadiazole derivatives for their anticonvulsant properties using both MES and PTZ models. Among the tested compounds, one derivative showed an impressive 83% inhibition rate at a dose of 20 mg/kg in the PTZ model with minimal side effects . This highlights the potential of these compounds as therapeutic agents in epilepsy treatment.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer activity of trifluoromethyl-substituted thiadiazoles against human cancer cell lines. The study reported that specific derivatives inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. These findings suggest that further development could lead to new chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach its intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at positions 2 and 5 of the thiadiazole ring. The following table summarizes critical comparisons:
Notes:
- Electronic Effects : The -S-CF₃ group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to -CF₃ or alkyl/aryl substituents. This may enhance binding to hydrophobic enzyme pockets .
Biological Activity
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, also known as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C3H2F3N3S
- Molecular Weight : 169.13 g/mol
- CAS Number : 10444-89-0
- Melting Point : 220-225 °C
- Solubility : Soluble in methanol (0.25 g/10 mL) .
Synthesis
The synthesis of 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of thiadiazole derivatives with trifluoromethylating agents under controlled conditions. The process can be optimized for yield and purity through various synthetic routes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds containing the trifluoromethyl group have shown promising antibacterial activity against various strains such as E. coli and C. albicans. The MIC for some derivatives was reported as low as 4.88 µg/mL .
Anticancer Activity
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has demonstrated significant anticancer properties across multiple human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-[Trifluoromethyl] | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
| 5-[Trifluoromethyl] | HCT116 | 44.4 |
These results indicate that this compound may outperform traditional chemotherapeutics in specific contexts .
The mechanism by which 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger programmed cell death pathways in malignant cells.
- Antioxidant Activity : Thiadiazole derivatives are known to exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .
Study on Anticancer Activity
In a study published in Pharmaceuticals, researchers synthesized various thiadiazole derivatives and evaluated their cytotoxic activity against several cancer cell lines. The results indicated that modifications to the thiadiazole structure significantly impacted its potency against cancer cells .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of trifluoromethylated thiadiazoles revealed that these compounds exhibited potent activity against resistant bacterial strains, suggesting their potential as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and what factors influence yield optimization?
- The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with trifluoromethyl-containing reagents. Key steps include refluxing in ethanol or acetonitrile, often under microwave assistance to improve reaction efficiency and yields (70–85%) . Critical parameters include solvent choice, temperature control, and stoichiometric ratios of reactants. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining high purity .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, especially for resolving twinned or high-resolution data . Additional characterization includes NMR (¹H/¹³C, ¹⁹F for trifluoromethyl groups) and FT-IR to confirm functional groups like the thiadiazole ring and sulfanyl moiety .
Q. What analytical techniques are essential for assessing purity and stability?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Thermal stability is evaluated via differential scanning calorimetry (DSC), with melting points reported between 222–227°C . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+H]+ = 238.06 g/mol) .
Q. What are the dominant chemical reactions involving this compound?
- The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen sites. For example, reactions with benzyl halides yield sulfanyl derivatives, while oxidation with H₂O₂ forms sulfoxides. Reductive cleavage of the sulfanyl group can produce thiol intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Ultrasound-assisted synthesis significantly enhances reaction rates and yields by promoting cavitation, which improves reagent mixing and reduces side reactions. For instance, sonication reduced synthesis time for analogous thiadiazoles by 50% while achieving 90% yield . Solvent screening (e.g., DMF vs. acetonitrile) and catalyst selection (e.g., Mn(II) for cyclization) are also critical .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Discrepancies in cytotoxicity (IC₅₀: 0.28–10 μg/mL) may stem from cell line specificity, assay protocols, or derivative substituents. Standardized assays (e.g., MTT with consistent incubation times) and comparative studies using isogenic cell lines are recommended. Structural analogs with modified thiadiazole rings show activity shifts, highlighting the need for SAR analysis .
Q. What computational approaches predict binding interactions and pharmacokinetic properties?
- Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like tyrosine kinases or parasitic enzymes. ADMET predictions (SwissADME) assess solubility and metabolic stability, noting this compound’s moderate LogP (~2.5) .
Q. What strategies enhance the bioactivity of derivatives while minimizing toxicity?
- Substituent engineering at the 5-position (e.g., replacing trifluoromethyl with iodine or nitro groups) improves lipophilicity and target affinity. For example, iodinated analogs show enhanced antiparasitic activity (95% inhibition of Trypanosoma cruzi at 6.2 mM) . Toxicity is mitigated via prodrug design (e.g., esterification of amine groups) .
Q. How can solubility challenges in biological assays be overcome?
- Co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes) improve aqueous solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxyl), enhance bioavailability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
